3-Amino-2-hydroxypyridine (CAS 33630-99-8) is a difunctional heterocyclic intermediate, featuring adjacent amino and hydroxyl groups on a pyridine core. This specific ortho arrangement is critical for its primary role as a precursor in constructing fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are prevalent scaffolds in medicinal chemistry. Its utility is defined by the specific reactivity and chelation capability endowed by this precise isomeric form, making it a valuable starting material in the development of pharmaceuticals and functional materials.
The precise ortho-positioning of the amino and hydroxyl groups in 3-amino-2-hydroxypyridine is fundamental to its function and dictates the outcomes of subsequent reactions. Substituting it with an isomer, such as 2-amino-3-hydroxypyridine, is not viable for most applications. This is because the specific adjacency of the nucleophilic amino group and the hydroxyl group is required for cyclocondensation reactions that form specific fused ring systems like pyrido[2,3-b]pyrazines. Using a different isomer would result in a different heterocyclic scaffold with distinct physical, chemical, and biological properties, failing to produce the target molecule and necessitating a complete redesign of the synthetic route.
The primary procurement driver for 3-amino-2-hydroxypyridine is its established role as a crucial precursor for the pyrido[2,3-b]pyrazine core, a privileged scaffold in drug development. Its isomeric structure, with the amino and hydroxyl groups at the 3- and 2-positions respectively, is specifically required for the condensation reaction with α-dicarbonyl compounds to form this fused bicyclic system. In contrast, its isomer 2-amino-3-hydroxypyridine, while also a valuable building block, cannot be used to form the same pyrido[2,3-b]pyrazine ring system due to the different positioning of its reactive groups. This makes 3-amino-2-hydroxypyridine a non-substitutable starting material for synthetic routes targeting this specific, biologically active heterocycle.
| Evidence Dimension | Suitability for Pyrido[2,3-b]pyrazine Synthesis |
| Target Compound Data | Required for cyclocondensation to form the pyrido[2,3-b]pyrazine ring system. |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine (isomer): Does not yield the pyrido[2,3-b]pyrazine scaffold under similar condensation reactions. |
| Quantified Difference | Qualitative (Enables target scaffold formation vs. Does not) |
| Conditions | Standard cyclocondensation reaction with an α-dicarbonyl compound. |
For any project targeting the synthesis of pyrido[2,3-b]pyrazine-based compounds, this specific isomer is the only direct and correct starting material.
The ortho-arrangement of the amino and deprotonated hydroxyl groups in 3-amino-2-hydroxypyridine allows it to act as an effective bidentate chelating ligand for various transition metals. Research has demonstrated its ability to form stable complexes with metals like cobalt, copper, palladium, iron, and ruthenium by binding through the amino nitrogen and the deprotonated hydroxy oxygen. This specific binding mode is distinct from what would be observed with its isomer, 2-amino-3-hydroxypyridine, where the geometry of coordination would differ, leading to complexes with different stability constants and properties. This makes 3-amino-2-hydroxypyridine a specific choice for synthesizing functional metal complexes where this precise coordination geometry is required.
| Evidence Dimension | Metal Chelation Mode |
| Target Compound Data | Acts as a bidentate ligand via the 3-amino nitrogen and 2-hydroxy oxygen. |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine: Also a bidentate ligand, but with a different geometric arrangement of donor atoms (2-amino N, 3-hydroxy O). |
| Quantified Difference | Qualitative difference in coordination geometry, leading to distinct complex structures and stabilities. |
| Conditions | Complexation with transition metal ions in solution. |
This compound is the correct choice when the specific steric and electronic properties of a metal complex derived from a 3-amino-2-pyridone ligand are required for applications like catalysis or materials science.
This compound is the designated starting material for multi-step syntheses targeting pyrido[2,3-b]pyrazine derivatives. This scaffold is of high interest in pharmaceutical R&D, and its synthesis is dependent on the specific reactivity of 3-amino-2-hydroxypyridine, which cannot be achieved with other isomers.
It serves as a key reactant in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. These structures are important in medicinal chemistry, and the procurement of 3-amino-2-hydroxypyridine is essential for research programs focused on this class of compounds.
The well-defined chelation geometry of 3-amino-2-hydroxypyridine makes it a suitable precursor for creating specific metal complexes. These complexes are investigated for applications in catalysis, sensing, or as components in functional materials where the ligand's structure directly influences performance.
Corrosive;Irritant